molecular formula C18H18N4O2S B5647536 4-[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-yl]-4H-1,2,4-triazole

4-[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-yl]-4H-1,2,4-triazole

Cat. No. B5647536
M. Wt: 354.4 g/mol
InChI Key: VOIXROXGVFGTFL-UHFFFAOYSA-N
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Description

1,2,4-Triazole and its derivatives are a class of heterocyclic compounds exhibiting a wide range of biological and chemical properties. These compounds are of interest in various fields, including medicinal chemistry, due to their pharmacological activities. The synthesis and characterization of these compounds allow for the exploration of their potential applications and properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multistep reactions, starting from basic heterocyclic compounds like pyridine or pyrrolidine. The process includes steps such as etherification, hydrazonation, cyclization, and reduction. The overall yield can vary depending on the reaction conditions and the substituents involved (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including substituent groups like pyridinyl or pyrrolidinyl, is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT. These studies reveal the geometry, electronic structure, and the nature of substituents affecting the stability and reactivity of the compounds (Inkaya et al., 2013).

properties

IUPAC Name

4-[3-(4-pyrrolidin-1-ylsulfonylphenyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,22-10-1-2-11-22)18-8-6-15(7-9-18)16-4-3-5-17(12-16)21-13-19-20-14-21/h3-9,12-14H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIXROXGVFGTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-yl]-4H-1,2,4-triazole

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